molecular formula C17H18Cl2N2O2S B2779124 1-(2,5-Dichlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine CAS No. 2322103-60-4

1-(2,5-Dichlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine

Cat. No. B2779124
CAS RN: 2322103-60-4
M. Wt: 385.3
InChI Key: PUKAGMFOWSBLCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-Dichlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine (DCPP) is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. DCPP is a piperazine derivative and has been synthesized through various methods.

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine is not fully understood. However, it has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been studied for their potential use in the treatment of various diseases, including cancer and neurodegenerative disorders.
Biochemical and Physiological Effects:
1-(2,5-Dichlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and suppress the expression of pro-inflammatory cytokines. 1-(2,5-Dichlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine has also been reported to increase acetylation levels of histones, which may contribute to its anti-inflammatory and anticancer activities.

Advantages and Limitations for Lab Experiments

1-(2,5-Dichlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to exhibit potent biological activities. However, 1-(2,5-Dichlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine has limitations, including its low solubility in aqueous solutions and potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 1-(2,5-Dichlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine. One potential direction is to investigate its potential use as a diagnostic tool for Alzheimer's disease. Another direction is to explore its potential use in combination with other HDAC inhibitors for the treatment of cancer and other diseases. Additionally, further studies are needed to investigate the potential toxicity and pharmacokinetics of 1-(2,5-Dichlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine in vivo.
Conclusion:
In conclusion, 1-(2,5-Dichlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. It has been synthesized through various methods and has been reported to exhibit antitumor, antiviral, and anti-inflammatory activities. 1-(2,5-Dichlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine has also been studied for its potential use as a diagnostic tool for Alzheimer's disease. Further studies are needed to investigate its potential use in combination with other HDAC inhibitors for the treatment of various diseases.

Synthesis Methods

1-(2,5-Dichlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine can be synthesized through various methods, including the reaction of 1,4-benzenediamine with 2,5-dichlorobenzenesulfonyl chloride in the presence of a base, such as triethylamine. Another method involves the reaction of 4-methylphenylpiperazine with 2,5-dichlorobenzenesulfonyl chloride in the presence of a base, such as potassium carbonate. These methods have been reported to yield 1-(2,5-Dichlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine in moderate to good yields.

Scientific Research Applications

1-(2,5-Dichlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine has been studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit antitumor, antiviral, and anti-inflammatory activities. 1-(2,5-Dichlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine has also been studied for its potential use as a diagnostic tool for Alzheimer's disease due to its ability to bind to beta-amyloid plaques in the brain.

properties

IUPAC Name

1-(2,5-dichlorophenyl)sulfonyl-4-(4-methylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O2S/c1-13-2-5-15(6-3-13)20-8-10-21(11-9-20)24(22,23)17-12-14(18)4-7-16(17)19/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKAGMFOWSBLCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Dichlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine

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